molecular formula C11H18N4O2S B2608384 N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide CAS No. 1797968-14-9

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide

Cat. No.: B2608384
CAS No.: 1797968-14-9
M. Wt: 270.35
InChI Key: ULXQYXUJMNPSQN-UHFFFAOYSA-N
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Description

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide is a compound that features a pyrrolidine ring attached to a pyrimidine core, with an ethanesulfonamide group

Mechanism of Action

Target of Action

The primary targets of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, which is a part of the compound’s structure, have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They can also inhibit a wide range of enzymes such as phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

The exact mode of action of This compound Based on the activities of similar compounds, it can be inferred that this compound might interact with its targets, leading to changes in their function .

Biochemical Pathways

The specific biochemical pathways affected by This compound Given the wide range of enzymes it can potentially inhibit, it is likely that this compound affects multiple biochemical pathways .

Pharmacokinetics

The ADME properties of This compound It is known that the pyrrolidine ring, a part of the compound’s structure, is widely used in drug discovery due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been reported to have antioxidative and antibacterial properties and can affect the cell cycle .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the spatial orientation of substituents in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of trifluoroacetic acid as a catalyst . Another method involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of the compound in a single step .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide is unique due to the presence of the ethanesulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and potential interactions with biological targets, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2S/c1-2-18(16,17)13-9-10-12-6-5-11(14-10)15-7-3-4-8-15/h5-6,13H,2-4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXQYXUJMNPSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1=NC=CC(=N1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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